molecular formula C11H10N4 B043384 2-Amino-1-methylimidazo[4,5-b]quinoline CAS No. 156215-58-6

2-Amino-1-methylimidazo[4,5-b]quinoline

Cat. No.: B043384
CAS No.: 156215-58-6
M. Wt: 198.22 g/mol
InChI Key: NWZPKLJMJMZZEO-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- is a heterocyclic compound that features an imidazoquinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The imidazoquinoline scaffold is known for its biological activity, making it a valuable target for drug development and other scientific research.

Scientific Research Applications

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Amino-1-methylimidazo[4,5-b]quinoline (also known as 1-methylimidazo[4,5-b]quinolin-2-amine, 1-methyl-1H-imidazo[4,5-b]quinolin-2-amine, or 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-) is a linear analogue of the food mutagen IQ . It is known to interact with DNA, forming adducts .

Mode of Action

The compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity . It is also known to induce oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathways .

Biochemical Pathways

The compound affects the TLR4/MAPK and TLR4/NF-κB signaling pathways, leading to oxidative stress and inflammation . It is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase .

Pharmacokinetics

It is known that humans efficiently convert this compound to reactive intermediates, resulting in protein and dna adduct formation .

Result of Action

The compound’s action results in DNA damage and genotoxicity . It also induces oxidative stress and inflammation . The International Agency for Research on Cancer (IARC) has classified this compound as “probably carcinogenic to humans” (group 2A carcinogens) .

Action Environment

The compound is mainly found in high-temperature-cooked meats and tobacco smoke . These environmental factors can influence the compound’s action, efficacy, and stability. For example, the level of exposure to the compound can vary depending on dietary habits and smoking behavior.

Preparation Methods

The synthesis of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate imidazole derivative, followed by a series of reactions to introduce the quinoline moiety and the methyl group at the desired positions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can enhance or alter the compound’s properties.

Comparison with Similar Compounds

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- can be compared with other imidazoquinoline derivatives, such as:

    1H-Imidazo(4,5-c)quinolin-4-amine: Known for its antiviral properties.

    1H-Imidazo(4,5-b)pyridine: Studied for its anti-inflammatory and anticancer activities.

    1H-Imidazo(4,5-d)quinoline: Investigated for its potential in treating autoimmune diseases.

The uniqueness of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-methylimidazo[4,5-b]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZPKLJMJMZZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3N=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166063
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156215-58-6
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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